molecular formula C21H19N3O3 B14424075 N,N-Dibenzyl-N'-(4-nitrophenyl)urea CAS No. 86764-73-0

N,N-Dibenzyl-N'-(4-nitrophenyl)urea

Cat. No.: B14424075
CAS No.: 86764-73-0
M. Wt: 361.4 g/mol
InChI Key: HMWRPGRIRJVVFF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-(4-nitrophenyl)urea is a chemical compound known for its unique structure and properties It is a derivative of urea, where the nitrogen atoms are substituted with benzyl and 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(4-nitrophenyl)urea typically involves the reaction of benzylamine with 4-nitrophenyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods

Industrial production of N,N-Dibenzyl-N’-(4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibenzyl-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The benzyl groups may also play a role in binding to hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibenzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Dibenzyl-N'-(4-nitrophenyl)urea?

Methodological Answer: The synthesis of N,N'-disubstituted ureas typically involves activating carbamate precursors. A robust approach uses 4-nitrophenyl chloroformate or N,N'-carbonyldiimidazole (CDI) to generate reactive intermediates. For example:

React 4-nitrophenyl chloroformate with a primary amine (e.g., benzylamine) to form an activated carbamate.

Couple this intermediate with a secondary amine (e.g., 4-nitroaniline derivative) under mild conditions (e.g., DCM, room temperature).

Purify via column chromatography or recrystallization.
Key Considerations: Optimize stoichiometry to minimize side products like monosubstituted ureas. Use anhydrous conditions to prevent hydrolysis .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Monitor urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for NO₂ asymmetric stretch). Compare with intermediates to confirm coupling .
  • NMR :
    • ¹H NMR : Benzyl protons appear as multiplets (δ 4.5–5.0 ppm), while aromatic protons (nitrophenyl) resonate as doublets (δ 8.0–8.5 ppm).
    • ¹³C NMR : Urea carbonyl at ~155–160 ppm; nitrophenyl carbons at ~125–150 ppm.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl groups).

Q. What factors influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility : Governed by hydrogen bonding (urea group) and nitro group polarity.
    • Polar aprotic solvents (DMF, DMSO) enhance solubility; poor solubility in water due to hydrophobic benzyl groups.
  • Stability :
    • Avoid strong acids/bases to prevent urea hydrolysis.
    • Store under inert atmosphere (N₂/Ar) to minimize oxidation of nitro groups .

Q. How can researchers screen for biological activity in this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like nicotinamide phosphoribosyltransferase (NAMPT), as urea derivatives are known inhibitors.
    • Use fluorescence-based assays (e.g., NAD⁹H detection) with IC₅₀ determination.
  • Cellular Toxicity : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays.
  • Molecular Docking : Pre-screen using software like AutoDock to predict binding affinities to protein targets .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound reacts with α-ketoaldehydes?

Methodological Answer:

  • Mechanism : In acetic acid, α-ketoaldehydes (e.g., phenylglyoxal) react with the urea’s NH group to form imidazolidinones.
    • Step 1 : Nucleophilic attack by urea NH on the carbonyl carbon of the aldehyde.
    • Step 2 : Cyclization to form a 5-membered ring, yielding diastereomers (cis/trans).
  • Stereochemical Control : Use chiral auxiliaries or kinetic resolution to favor specific diastereomers (e.g., 95:5 ratio observed in similar systems) .

Q. What computational strategies elucidate supramolecular interactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate binding energies for anion recognition (e.g., halides).
    • Optimize geometry at the B3LYP/6-311++G(d,p) level.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on host-guest complexes.
  • Key Findings : Nitro and urea groups synergistically stabilize anions via H-bonding and π-π interactions .

Q. How can researchers resolve contradictions in toxicity data for urea derivatives?

Methodological Answer:

  • Case Study : Pyrinuron (structurally similar) was banned due to rodent toxicity (oral LD₅₀ = 12.3 mg/kg).
    • Mitigation : Conduct acute/chronic toxicity assays (OECD guidelines) and compare with structural analogs.
    • Regulatory Alignment : Cross-reference with Rotterdam Convention Annex III for hazard classifications .

Q. What advanced analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., monosubstituted ureas).
  • NMR Relaxometry : Assess purity via T₁/T₂ relaxation times.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for solid-state samples .

Q. How does substituent variation (e.g., benzyl vs. alkyl) affect reactivity?

Methodological Answer:

  • Electronic Effects : Benzyl groups donate electron density via resonance, reducing urea NH acidity.
  • Steric Effects : Bulky substituents hinder nucleophilic attack (e.g., in imidazolidinone formation).
  • Experimental Design : Synthesize analogs (e.g., N,N-diethyl-N'-(4-nitrophenyl)urea) and compare reaction rates via kinetic studies .

Q. What strategies optimize this compound for environmental monitoring?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Functionalize silica gels with urea derivatives to capture pollutants (e.g., heavy metals).
  • Fluorescent Sensors : Modify the nitro group to enable Cu²⁺ or H₂S detection in aqueous media.
  • Validation : Test recovery rates in spiked water samples using ICP-MS or fluorescence spectroscopy .

Properties

CAS No.

86764-73-0

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C21H19N3O3/c25-21(22-19-11-13-20(14-12-19)24(26)27)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,25)

InChI Key

HMWRPGRIRJVVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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